4-O-Benzyl-L-fucal
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Overview
Description
4-O-Benzyl-L-fucal is a derivative of L-fucose, a six-carbon deoxy sugar. This compound is characterized by the presence of a benzyl group attached to the oxygen atom at the fourth position of the fucal molecule. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-L-fucal typically involves the protection of the hydroxyl groups of L-fucose, followed by the introduction of the benzyl group. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzylation process .
Chemical Reactions Analysis
Types of Reactions
4-O-Benzyl-L-fucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-O-Benzyl-L-fucal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycomimetics.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential in developing therapeutic agents targeting glycan-based recognition events.
Mechanism of Action
The mechanism of action of 4-O-Benzyl-L-fucal involves its ability to participate in glycosylation reactions. The benzyl group provides steric hindrance and electronic effects that influence the reactivity of the fucal molecule. This allows for selective modifications at specific positions, making it a valuable tool in synthetic organic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-O-Benzyl-D-fucal: Similar structure but with a different stereochemistry.
4-O-Benzyl-L-galactal: Another benzylated sugar derivative with a different sugar backbone.
4-O-Benzyl-D-galactal: Similar to 4-O-Benzyl-L-galactal but with different stereochemistry.
Uniqueness
4-O-Benzyl-L-fucal is unique due to its specific stereochemistry and the presence of the benzyl group at the fourth position. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
(2S,3R,4S)-2-methyl-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-13(14)12(7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSJWJXPMACIGC-WCFLWFBJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C=CO1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C=CO1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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